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Compound of Interest

Compound Name: Pik-75

Cat. No.: B1354059

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of PIK-75, a potent
phosphoinositide 3-kinase (PI3K) inhibitor, with other relevant inhibitors. The information is
supported by experimental data to aid in the selection of appropriate tool compounds for
research and to understand the compound's broader biological effects.

Introduction to PIK-75

PIK-75 is a well-characterized inhibitor primarily targeting the p110a isoform of
phosphoinositide 3-kinase (PI3K).[1][2] It has been widely used as a tool compound in cancer
research to probe the PI3K signaling pathway. However, subsequent studies have revealed
that PIK-75 is not entirely specific for PI3Ka and exhibits potent inhibitory activity against other
kinases, including DNA-dependent protein kinase (DNA-PK) and Cyclin-Dependent Kinase 9
(CDKO9).[1][3][4] This polypharmacology is a critical consideration when interpreting
experimental results, as its biological effects may not be solely attributable to PI3Ka inhibition.
Despite having poor drug-like properties that have precluded its clinical development, PIK-75
remains a valuable research tool due to its unique dual-inhibitory actions.[5]

Kinase Selectivity Profile of PIK-75

PIK-75 demonstrates high potency against PI3Ka, with significantly lower activity against other
Class | PI3K isoforms. Its most notable off-target effect is the potent inhibition of DNA-PK.
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Table 1: Kinase Inhibitory Profile of PIK-75

Kinase Target IC50 (nM) Notes
PI3Ka (p110a) 5.8[1][2] Primary target.
Over 200-fold less potent
PI3KB (p110B) 1300[1]
compared to PI3Ka.
Approximately 13-fold less
PI3Ky (p110y) 76[1]
potent compared to PI3Ka.
Approximately 88-fold less
PI3Kd (p1109) 510[1]
potent compared to PI3Ka.
DNA-PK 2[1] Potent off-target inhibition.
Identified as a functional
CDK9 Not specified (IC50) target, leading to MCL-1

suppression.[3][6]

Comparison with Alternative PI3K Inhibitors

The selectivity of PIK-75 can be better understood when compared to other commonly used

PI3K pathway inhibitors with varying isoform specificity.

Table 2: Comparative PI3K Isoform Selectivity of Various Inhibitors (IC50 in nM)
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inhibit PI3Ka PI3KB PI3Ky PI3Kd Selectivity
nhibitor
(p110a) (p110PB) (p110y) (p1100) Class
a-selective[1]
PIK-75 5.8 1300 76 510
[2]
Alpelisib -
5 1156 250 290 a-specific[7]
(BYL719)
Taselisib Pan-PI3K (6-
11 29 0.27 1.2 _
(GDC-0032) sparing)
Pictilisib
3 33 75 48 Pan-PI3K
(GDC-0941)
Copanlisib
Pan-PI3K (a/
(BAY 80- 0.5 3.7 6.4 0.7 ]
o dominant)
6946)
Idelalisib -
8600 5600 4000 25 0-specific
(CAL-101)
Pan-PI3K
LY294002 1400 (Non-specific)
[5]
Pan-PI3K
Wortmannin 5 200 (Non-specific,

Irreversible)

Note: IC50 values can vary between different assay conditions and sources. The values

presented are for comparative purposes.

Signaling Pathway Analysis

PIK-75 exerts its primary effects by inhibiting the PISK/AKT pathway, a critical signaling

cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by

growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate

phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting
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and activating downstream effectors like AKT and PDK1, which in turn regulate numerous

cellular processes.
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Caption: The PI3K/AKT signaling pathway inhibited by PIK-75.
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A key aspect of PIK-75's activity profile is its dual inhibition of PI3K and CDK®9. This dual action
leads to the suppression of the anti-apoptotic protein MCL-1, which is transcriptionally
regulated by CDK9. This mechanism is particularly relevant for overcoming resistance to other
therapies, such as the BCL-2 inhibitor venetoclax, in certain cancers like mantle cell lymphoma.
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Caption: Dual inhibitory mechanism of PIK-75 on PI3K and CDK9 pathways.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial and is typically performed
using in vitro kinase assays. A variety of formats exist, with the radiometric assay being the
historical gold standard.

General Protocol for Radiometric Kinase Assay (e.g., [y-32P]ATP Filter Binding Assay)

This protocol is a generalized example for determining the IC50 value of an inhibitor against a
specific kinase.

o Preparation of Reagents:

o Kinase Buffer: Typically contains HEPES pH 7.5, MgClz, and other components like BSA
and DTT to ensure enzyme stability and activity.

o Substrate: A specific peptide or protein substrate for the kinase of interest.

o ATP Mix: A solution of cold ATP mixed with a radioactive tracer, [y-32P]ATP or [y-33P]ATP.
The final ATP concentration is often set near the Km of the kinase for ATP.

o Inhibitor Dilutions: A serial dilution of the test compound (e.g., PIK-75) is prepared in
DMSO and then diluted in the assay buffer.

o Stop Solution: A solution to terminate the reaction, often containing phosphoric acid or
EDTA.

e Assay Procedure:

o

The kinase, substrate, and inhibitor are pre-incubated in a microplate well for a defined
period (e.g., 10-15 minutes) at room temperature.

o

The kinase reaction is initiated by adding the ATP mix.

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled

[¢]

temperature (e.g., room temperature or 30°C).
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o The reaction is terminated by adding the stop solution.

o Detection:

o An aliquot of the reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose
paper) that binds the phosphorylated substrate.

o The filters are washed multiple times with an appropriate buffer (e.g., phosphoric acid) to
remove unincorporated [y-32P]ATP.

o The radioactivity retained on the filters, corresponding to the amount of phosphorylated
substrate, is measured using a scintillation counter.

o Data Analysis:
o The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration.

o The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%,
is calculated by fitting the data to a sigmoidal dose-response curve.
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Caption: A typical workflow for a radiometric kinase inhibition assay.

Conclusion

PIK-75 is a potent inhibitor of PI3Ka and DNA-PK. While it serves as an excellent tool for
studying the consequences of dual PI3Ka/DNA-PK inhibition, its polypharmacology
necessitates caution. Researchers using PIK-75 should perform appropriate control
experiments to dissect the effects of inhibiting its various targets. When high specificity for
PI3Ka is required, newer compounds like Alpelisib (BYL719) may be more suitable alternatives.
The unique ability of PIK-75 to also inhibit CDK9 provides a rationale for its use in specific
contexts, such as overcoming MCL-1-mediated drug resistance. Understanding the complete
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kinase selectivity profile is therefore essential for the rigorous design and interpretation of
experiments involving this and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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